molecular formula C4H3BrF3N3 B1378224 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1559067-55-8

5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B1378224
CAS No.: 1559067-55-8
M. Wt: 229.99 g/mol
InChI Key: ICJZTZADIAJBQD-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1559067-55-8) is a heterocyclic compound with the molecular formula C₄H₃BrF₃N₃ and a molecular weight of 229.99–230 g/mol . It exists as an off-white to yellow solid, typically with a purity of 95% . The compound features a 1,2,4-triazole core substituted with bromine (at position 5), methyl (at position 1), and trifluoromethyl (at position 3) groups. These substituents confer unique electronic and steric properties, making it a valuable building block in agrochemical and pharmaceutical research .

Properties

IUPAC Name

5-bromo-1-methyl-3-(trifluoromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF3N3/c1-11-3(5)9-2(10-11)4(6,7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJZTZADIAJBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or alkyne-linked triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research has demonstrated that derivatives of triazole compounds exhibit potent antifungal properties. For instance, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has been investigated for its efficacy against various fungal strains. A study indicated that modifications in the triazole ring could enhance antifungal activity, making it a valuable candidate for developing new antifungal agents .

Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with improved therapeutic profiles. For example, it is utilized in synthesizing pyroxasulfone, a herbicide effective against a wide range of weeds .

Agricultural Applications

Herbicide Development
this compound has been identified as a precursor in the synthesis of herbicides like pyroxasulfone. This herbicide operates by inhibiting seed germination and root growth in target plants, proving effective against resistant weed species. The compound's trifluoromethyl group enhances its biological activity and stability in agricultural formulations .

Chemical Synthesis

Synthetic Pathways
The compound is also pivotal in various chemical synthesis pathways. Its bromine atom provides a site for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules. The ability to form stable intermediates allows chemists to explore a range of synthetic strategies that can lead to novel compounds with desirable properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntifungal agent development
Pharmaceutical IntermediatesSynthesis of pyroxasulfone herbicide
Agricultural ChemistryDevelopment of herbicides like pyroxasulfone
Chemical SynthesisNucleophilic substitution reactions

Case Studies

Case Study 1: Antifungal Efficacy
A study published in a peer-reviewed journal evaluated the antifungal activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Candida species, highlighting its potential as a lead compound for further development .

Case Study 2: Herbicide Formulation
In agricultural research, this compound was incorporated into formulations aimed at controlling resistant weed populations. Field trials demonstrated enhanced efficacy compared to traditional herbicides, supporting its use as an essential component in modern herbicide development .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole 1559067-55-8 Br (C5), CF₃ (C3), CH₃ (N1) 229.99 Moderate lipophilicity (LogP: 1.83); used in pesticidal and medicinal research
3-Bromo-1-methyl-1H-1,2,4-triazole 56616-91-2 Br (C3), CH₃ (N1) 161.98 Lacks CF₃ group; lower molecular weight and reduced electron-withdrawing effects
5-Bromo-3-(methylthio)-1H-1,2,4-triazole 15777-62-5 Br (C5), SCH₃ (C3) 193.07 Methylthio group enhances hydrophobicity; requires stringent safety handling
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole 1199215-88-7 Cl (C3), CF₃ (C5) 187.53 Chloro substituent reduces steric bulk compared to bromo; potential for agrochemical applications
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid N/A CF₃ (C5), Cl-Ph (N1), COOH (C4) ~306.02 Carboxylic acid group improves solubility; antitumor activity (NCI-H522 cells: GP = 68.09%)

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electronegativity enhance electrophilic reactivity and metabolic stability compared to chlorine .
  • Trifluoromethyl (CF₃) vs. Methylthio (SCH₃) : The CF₃ group increases lipophilicity and resistance to oxidative degradation, whereas SCH₃ may introduce sulfur-mediated toxicity .
  • Methyl Group (N1) : The N1-methyl group in the target compound prevents tautomerism, stabilizing the triazole ring and simplifying synthesis .

Biological Activity

5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a synthetic compound with diverse applications in medicinal and agricultural chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C4H4BrF3N3
  • Molecular Weight : 201.99 g/mol
  • CAS Number : 16681-72-4

Synthesis Methods

The synthesis of this compound typically involves the cyclization of precursors under specific conditions. A common method includes the reaction of 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents using solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The optimization of these methods aims to maximize yield and purity while minimizing environmental impact.

Medicinal Chemistry Applications

This compound has shown promise in various medicinal applications:

  • Enzyme Inhibition : It acts as a potential inhibitor for specific enzymes, including those involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit the DprE1 enzyme associated with Mycobacterium tuberculosis, showcasing IC50 values that indicate significant biological activity .

Agrochemical Applications

The compound is also explored for its role in developing agrochemicals:

  • Pesticides and Herbicides : Its structural properties make it suitable for creating effective pesticides and herbicides. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are desirable traits in agrochemical formulations.

The mechanism by which this compound exerts its biological effects often involves:

  • Target Binding : The compound binds to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic processes within cells .

Study on DprE1 Inhibition

A recent study focused on the design and synthesis of triazole derivatives aimed at inhibiting the DprE1 enzyme. The findings highlighted that compounds derived from triazoles exhibited significant antimycobacterial activity with IC50 values below 6 μg/mL. This underscores the potential of this compound as a lead compound in tuberculosis treatment research .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Value (μM)Reference
Enzyme InhibitionDprE1 (Mycobacterium tuberculosis)2.2 ± 0.1
Pesticide DevelopmentVarious pestsN/A

Q & A

Q. What synthetic methodologies are effective for preparing 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of a pre-functionalized triazole core or condensation of hydrazine derivatives with trifluoroacetamidine precursors has been reported . Optimization involves:

  • Catalysts : Triethylamine or p-toluenesulfonic acid (p-TsOH) to enhance reaction efficiency .
  • Solvents : Polar aprotic solvents (e.g., methanol, ethanol) under reflux conditions improve yield .
  • Temperature/Time : Extended reaction times (12–24 hours) at 60–80°C are typical for complete conversion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm bromine/trifluoromethyl groups. For example, the trifluoromethyl group exhibits distinct 19^19F NMR signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (229.99 g/mol) and isotopic patterns for bromine .
  • FTIR : Stretching frequencies for C-Br (~560 cm1^{-1}) and C-F (~1150–1250 cm1^{-1}) validate functional groups .
  • HPLC : Reverse-phase chromatography monitors purity, with C18 columns and acetonitrile/water mobile phases .

Q. How do substituent positions on the triazole ring influence physicochemical properties?

The bromine atom at position 5 enhances electrophilicity, enabling cross-coupling reactions, while the trifluoromethyl group at position 3 increases lipophilicity and metabolic stability . Systematic substitution studies (e.g., replacing bromine with chlorine) reveal impacts on solubility and reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Crystallographic Validation : Use SHELXL or ORTEP-III to resolve structural ambiguities (e.g., tautomerism or rotational conformers) that may affect bioactivity interpretations .
  • Comparative Assays : Replicate studies under standardized conditions (e.g., antifungal assays against Candida albicans with positive controls like triadimefon) to validate activity claims .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like cytochrome P450 or COX-2 .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, lower HOMO energies correlate with oxidative stability in triazoles .
  • QSAR Modeling : Train models on datasets of triazole derivatives to identify substituents favoring antifungal or anti-inflammatory activity .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., fungal lanosterol 14α-demethylase) to prioritize synthetic targets .

Q. What experimental approaches elucidate reaction mechanisms for triazole functionalization?

  • Isotopic Labeling : Use 15^{15}N-labeled intermediates to track nitrogen migration during cyclization .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps (e.g., bromine substitution vs. ring closure) .
  • Trapping Intermediates : Quench reactions at partial conversion to isolate and characterize transient species (e.g., amidrazones) .

Q. How can crystallographic data address challenges in structural refinement for halogenated triazoles?

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve challenges from crystal twinning, common in brominated compounds .
  • Hydrogen Bonding Networks : ORTEP-3 visualizes intermolecular interactions (e.g., Br···F contacts) that stabilize crystal packing .

Methodological Notes

  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., handling trifluoromethyl reagents under inert gas) to ensure consistency .
  • Data Validation : Cross-reference melting points and spectral data with literature (e.g., CAS 1559067-55-8) to confirm compound identity .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Reactant of Route 2
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5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

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